molecular formula C7H2F3N B125879 2,3,4-Trifluorobenzonitrile CAS No. 143879-80-5

2,3,4-Trifluorobenzonitrile

Cat. No. B125879
M. Wt: 157.09 g/mol
InChI Key: KTPHYLJFAZNALV-UHFFFAOYSA-N
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Patent
US06949579B2

Procedure details

0.32 cm3 of hydrazine monohydrate is added to 0.46 cm3 of 2,3,4-trifluorobenzonitrile in 10 cm3 of absolute ethanol. The medium is heated at about 75° C. for 17 hours and then 10 cm3 of ethyl acetate, 5 cm3 of tetrahydrofuran and 5 cm3 of distilled water are added. The organic phase is separated out after settling of the phases has taken place, and is washed again with 10 cm3 of distilled water and then with 10 cm3 of saturated aqueous sodium chloride solution. The organic phase is separated out after settling of the phases has taken place, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2 kPa; 50° C.). The residue obtained is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 1.5 cm), eluting with a cyclohexane/ethyl acetate mixture (50/50 by volume). The fractions containing the expected product are combined and then evaporated under reduced pressure (2 kPa; 40° C.); after drying (90 Pa; 40° C.), 100 mg of 6,7-difluoro-1H-indazole-3-amine are obtained in the form of a white solid melting at 183° C.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].F[C:5]1[C:12]([F:13])=[C:11]([F:14])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].C(OCC)(=O)C.O1CCCC1>C(O)C.O>[F:14][C:11]1[C:12]([F:13])=[C:5]2[C:6]([C:7]([NH2:8])=[N:2][NH:3]2)=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.46 mL
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
WASH
Type
WASH
Details
is washed again with 10 cm3 of distilled water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa; 50° C.)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography under an argon pressure of 50 kPa
WASH
Type
WASH
Details
on a column of silica gel (particle size 40-60 μm; diameter 1.5 cm), eluting with a cyclohexane/ethyl acetate mixture (50/50 by volume)
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (2 kPa; 40° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying (90 Pa; 40° C.), 100 mg of 6,7-difluoro-1H-indazole-3-amine

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=NNC2=C1F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.